molecular formula C11H12N2O B1345214 4-[(2-Cyanoethyl)methylamino]benzaldehyde CAS No. 94-21-3

4-[(2-Cyanoethyl)methylamino]benzaldehyde

Cat. No. B1345214
CAS RN: 94-21-3
M. Wt: 188.23 g/mol
InChI Key: DNRTTXXWWAKULZ-UHFFFAOYSA-N
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Description

“4-[(2-Cyanoethyl)methylamino]benzaldehyde” is a chemical compound with the molecular formula C11H12N2O . It is a substituted benzaldehyde with a cyanoethylmethylamino group attached to the benzene ring . This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .


Synthesis Analysis

While specific synthesis methods for “4-[(2-Cyanoethyl)methylamino]benzaldehyde” were not found in the search results, it’s worth noting that similar compounds have been synthesized. For instance, “2-Methyl-N-ethyl-N-(2-cyanoethyl)-4-aminobenzaldehyde” may be used to synthesize other complex compounds .


Molecular Structure Analysis

The molecular formula of “4-[(2-Cyanoethyl)methylamino]benzaldehyde” is C11H12N2O . The average mass is 188.226 Da and the monoisotopic mass is 188.094955 Da .


Physical And Chemical Properties Analysis

“4-[(2-Cyanoethyl)methylamino]benzaldehyde” appears as a powder or crystalline powder or chunks . It has a melting point of 70-74°C (lit.) . The compound is solid at room temperature .

Scientific Research Applications

  • Synthesis Optimization:

    • 4-[(2-Cyanoethyl)methylamino]benzaldehyde and its derivatives are synthesized through multi-step processes, often involving phase-transfer catalysis or other catalytic methods to improve yields. For instance, the synthesis of 4-{2-[N-methyl-N-(2-pyridyl)]aminoethoxy} benzaldehyde achieved an overall yield of over 83% through a two-step process involving vacuum distillation and phase-transfer catalysis, showcasing the intricate procedures required for the synthesis of such compounds (Qin Bin-chang, 2012).
  • Chemical Characterization and Catalysis:

    • The structural characterization and catalytic applications of benzaldehyde derivatives are a significant focus of research. For instance, research on sulfated Ti-SBA-15 catalysts for the oxidation of benzyl alcohol to benzaldehyde demonstrated a threefold increase in oxidative property, highlighting the potential for benzaldehyde derivatives in catalytic processes (Rajesh Sharma et al., 2012). Similarly, the study on NiFe2O4 nanoparticles showed their efficiency as catalysts in the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions, further illustrating the relevance of these compounds in catalysis (Saddam Iraqui et al., 2020).
  • Biotechnological Applications:

    • The bioproduction of benzaldehyde, an aromatic compound with wide industrial applications, has been studied using microbial biotransformation. A study involving the yeast Pichia pastoris in a two-phase partitioning bioreactor system demonstrated the potential for enhanced bioproduction of benzaldehyde, signifying the biotechnological applications of these compounds (Tom K. J. Craig & Andrew J. Daugulis, 2013).
  • Optical and Material Science:

    • Research in optical properties and material science has shown the use of benzaldehyde derivatives in the synthesis of compounds with specific photoluminescence properties. For instance, aluminum and zinc quinolates synthesized from 4-methyl(methoxy or chloro)benzaldehyde exhibited improved thermal stability and solubility, and emitted blue-green light, indicating their potential use in material sciences and optoelectronics (Vasilis P. Barberis & J. Mikroyannidis, 2006).

Safety And Hazards

“4-[(2-Cyanoethyl)methylamino]benzaldehyde” is harmful by inhalation, in contact with skin, and if swallowed . It is irritating to eyes, respiratory system, and skin . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

3-(4-formyl-N-methylanilino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-13(8-2-7-12)11-5-3-10(9-14)4-6-11/h3-6,9H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRTTXXWWAKULZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861691
Record name N-Methyl-N-(2-cyanoethyl)-4-aminobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Cyanoethyl)methylamino]benzaldehyde

CAS RN

94-21-3
Record name 3-[(4-Formylphenyl)methylamino]propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanenitrile, 3-((4-formylphenyl)methylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanenitrile, 3-[(4-formylphenyl)methylamino]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Methyl-N-(2-cyanoethyl)-4-aminobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(4-formylphenyl)methylamino]propiononitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.105
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
LD Betowski, JM Ballard - Analytical Chemistry, 1984 - ACS Publications
Sir: We report here some preliminary results of the ap-plication of thermospray ionization combined with MS/MS to the identification of dyes. This is part of a current program to develop …
Number of citations: 38 pubs.acs.org
Y Liao, BH Robinson - Tetrahedron letters, 2004 - Elsevier
2-Cyanoethyl anilines were controllably cleaved by 1equiv of potassium t-butoxide in dry THF with a reaction that can be used in situ with the Wittig reaction to synthesize conjugated …
Number of citations: 1 www.sciencedirect.com
S Kotowicz, M Korzec, JG Małecki, S Golba, M Siwy… - Materials, 2022 - mdpi.com
In this research, six novel unsymmetrical imino-1,8-naphthalimides (AzNI) were synthesized. Comprehensive thermal (thermogravimetric analysis (TGA) and differential scanning …
Number of citations: 1 www.mdpi.com
J Palion-Gazda, A Szłapa-Kula, M Penkala, K Erfurt… - Molecules, 2022 - mdpi.com
Photophysical properties of two Re(I) complexes [ReCl(CO) 3 (RC 6 H 4 -terpy-κ 2 N)] with remote amine groups, N-methyl-piperazinyl (1) and (2-cyanoethyl)methylamine (2), were …
Number of citations: 1 www.mdpi.com
AK Pająk, P Gnida, S Kotowicz, JG Malecki… - Energy & …, 2020 - ACS Publications
Five new unsymmetric thiophene imines end-capped with an electron-donating amine (−NH 2 ) group were obtained using a simple synthetic route, that is, the melt condensation of 2,5-…
Number of citations: 6 pubs.acs.org
M Korzec, S Kotowicz, K Malarz… - Molecules, 2023 - mdpi.com
This paper presents the photophysical and biological properties of eight 3-imino-1,8-naphthalimides. The optical properties of the compounds were investigated in the solvents that …
Number of citations: 0 www.mdpi.com
A Szłapa-Kula, J Palion-Gazda, P Ledwon… - Dalton …, 2022 - pubs.rsc.org
A series of Re(I) carbonyl complexes with the 1H-imidazo[4,5-f][1,10]phenanthroline (imphen) ligand functionalized with electron-donating amine groups attached to the imidazole ring …
Number of citations: 4 pubs.rsc.org
S Kotowicz, D Sęk, S Kula, A Fabiańczyk, M Siwy… - Journal of …, 2018 - Elsevier
A series of molecules with a dicyanovinyl acceptor connected with various substituted phenyls as donor blocks were synthesized and characterized. The thermal, electrochemical and …
Number of citations: 5 www.sciencedirect.com
S Kula, P Krawczyk, M Filapek, AM Maroń - Journal of Luminescence, 2021 - Elsevier
In this study, the synthesis and physicochemical properties (thermal, electrochemical and optical) of three phenanthro[9,10-d]imidazole derivatives with N-donor substituents (PI-1 - PI-3) …
Number of citations: 6 www.sciencedirect.com
S Kula, P Ledwon, AM Maroń, M Siwy, J Grzelak… - Dyes and …, 2021 - Elsevier
Four new 1-phenyl-1H-phenanthro[9,10-d]imidazole derivatives containing N-donor substituents at the C2 position were synthesized using simple condensation reaction. Thermal, …
Number of citations: 9 www.sciencedirect.com

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